molecular formula C44H62N2O12 B605688 Aurodox CAS No. 12704-90-4

Aurodox

Cat. No. B605688
CAS RN: 12704-90-4
M. Wt: 810.982
InChI Key: NTAHMPNXQOYXSX-WKSONYIQSA-N
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Description

Aurodox is an antibiotic obtained from a variant of Streptomyces, specifically Streptomyces goldiniensis . It is considered potentially effective against Streptococcus pyogenes infections . Aurodox is a specialized metabolite that has been shown to inhibit the Enteropathogenic Escherichia coli (EPEC) Type III Secretion System (T3SS) . This property suggests that Aurodox may have potential for the treatment of E. coli infections of the gut .


Synthesis Analysis

The biosynthesis of Aurodox by Streptomyces goldiniensis is still poorly understood . The whole genome of S. goldiniensis has been sequenced and a putative Aurodox biosynthetic gene cluster (BGC) has been identified . This BGC shares a high level of functional homology with the BGC encoding Kirromycin, a non-methylated Aurodox derivative . A model suggests that a unique polyketide synthase pathway involving a combination of both Cis and Trans-Acyltransferases synthesizes the Aurodox polyketide backbone, followed by decoration and finally the addition of a methyl group . Aurodox synthesis is regulated by feedback inhibition .


Molecular Structure Analysis

Aurodox belongs to the class of organic compounds known as c-glycosyl compounds . These are glycosides in which a sugar group is bonded through one carbon to another group via a C-glycosidic bond .


Chemical Reactions Analysis

The initial core biosynthetic reactions involved in Aurodox biosynthesis follow that of Kirromycin . The addition of a methyl group to the Aurodox polyketide backbone is suggested to be the last step in biosynthesis .


Physical And Chemical Properties Analysis

Aurodox has a molecular formula of C44H62N2O12 and a molecular weight of 811.0 g/mol .

Scientific Research Applications

1. Inhibition of Type III Secretion System

  • Summary of Application: Aurodox has been found to inhibit the Type III Secretion System (T3SS) of multiple Gram-negative pathogens . T3SS is a needle-like injectosome structure used by these pathogens to translocate effector proteins from their cytoplasm to the host target cells .
  • Methods of Application: The efficacy of Aurodox against T3SS across diverse pathogens was tested using quantitative real-time PCR .

2. Biosynthesis of Aurodox

  • Summary of Application: Aurodox is a linear polyketide natural product produced by Streptomyces goldiniensis . The biosynthesis of Aurodox by S. goldiniensis has been studied to develop new antimicrobial molecules and strategies .
  • Methods of Application: The whole genome of S. goldiniensis was sequenced, revealing the presence of an 87 kb hybrid Polyketide Synthase/Non-Ribosomal Peptide Synthetase (PKS/NRPS) Biosynthetic Gene Cluster (BGC) .
  • Results: The candidate aurodox gene cluster was cloned and expressed in a heterologous host to demonstrate that it was responsible for aurodox biosynthesis .

3. Targeting PurA

  • Summary of Application: PurA, also known as adenylosuccinate synthase, has been identified as the main target of Aurodox .
  • Results: The findings suggest the potential of PurA as a target of anti-infective drugs and vaccination .

Safety And Hazards

When handling Aurodox, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .

properties

IUPAC Name

(2S)-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H62N2O12/c1-10-12-14-22-32-43(6,7)39(51)40(52)44(55,58-32)29(11-2)41(53)45-24-18-17-20-27(4)37(56-9)28(5)38-36(50)35(49)31(57-38)21-16-13-15-19-26(3)34(48)33-30(47)23-25-46(8)42(33)54/h10,12-23,25,28-29,31-32,35-40,47,49-52,55H,11,24H2,1-9H3,(H,45,53)/b12-10-,15-13+,18-17+,21-16+,22-14+,26-19+,27-20+/t28-,29-,31-,32+,35+,36+,37-,38+,39+,40-,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAHMPNXQOYXSX-WKSONYIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)[C@@]3([C@@H]([C@@H](C([C@@H](O3)/C=C/C=C\C)(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H62N2O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801043992
Record name Aurodox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801043992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

811.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aurodox

CAS RN

12704-90-4
Record name Aurodox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12704-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aurodox
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012704904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aurodox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04124
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aurodox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801043992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AURODOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGP5RZH64G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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